1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene
Description
1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene is a synthetic aromatic azo compound characterized by two azo (–N=N–) groups and a methylamino (–NHCH₃) substituent on a naphthalene backbone. Its structure consists of a naphthalene ring with a methylamino group at position 2 and two phenylazo groups at positions 1 and 2. Azo compounds are widely used as dyes and pigments due to their vibrant colors and stability.
Properties
IUPAC Name |
N-methyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5/c1-24-22-16-11-17-7-5-6-10-21(17)23(22)28-27-20-14-12-19(13-15-20)26-25-18-8-3-2-4-9-18/h2-16,24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNDCGNXYIBOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399928 | |
| Record name | N-Methyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125455-63-2 | |
| Record name | N-Methyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Primary Azo Group
The synthesis begins with the diazotization of aniline derivatives to generate reactive diazonium salts. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the corresponding diazonium ion. This intermediate is subsequently coupled with 2-naphthol derivatives under alkaline conditions to install the first azo group. The reaction proceeds via electrophilic aromatic substitution, where the diazonium salt attacks the electron-rich naphthol ring.
Key Reaction Conditions
Introduction of the Secondary Azo Group
The second azo group is introduced through a second diazotization-coupling sequence. For instance, 4-nitro-1-naphthylamine is diazotized and coupled with N,N-diethylethylenediamine to form a bis-azo intermediate. This step requires precise pH control (pH 8–9) to ensure efficient coupling without side reactions. The product, N,N-diethyl-N'-(4-nitro-1-naphthyl)ethylenediamine , is isolated via crystallization from 2-propanol.
Optimization Insights
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pH Adjustment : Ammonium hydroxide (NH₄OH) is used to maintain alkalinity during coupling.
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Purification : Crystallization from polar aprotic solvents (e.g., 2-propanol) yields high-purity intermediates.
Reduction of Nitro Intermediates
Nitro groups in intermediates like N,N-diethyl-N'-(4-nitro-1-naphthyl)ethylenediamine are reduced to amines using catalytic hydrogenation or stoichiometric reductants. For example, hydrogen gas (H₂) over palladium-on-carbon (Pd/C) in ethanol reduces the nitro group to an amine at 25–50°C. Alternatively, tin(II) chloride (SnCl₂) in HCl accomplishes the reduction under milder conditions.
Reduction Pathways
Yield Considerations
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Catalytic hydrogenation provides higher yields (>85%) but requires specialized equipment.
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SnCl₂ reductions are cost-effective but may produce stoichiometric waste.
Methylation of the Amine Group
The final step involves methylating the primary amine to form the 2-methylamino substituent. This is achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar solvent (e.g., dimethylformamide, DMF). The reaction proceeds via nucleophilic substitution:
Reaction Parameters
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Temperature: 60–80°C (ensures complete methylation)
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Solvent: DMF or acetonitrile
Purification Strategy
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar geometry of the naphthalene core and the trans configuration of azo groups. Key metrics include:
| Parameter | Value |
|---|---|
| Space group | P 1 21/n 1 |
| a (Å) | 7.6443 |
| b (Å) | 8.0127 |
| c (Å) | 24.512 |
| β (°) | 98.640 |
| Z | 4 |
| R-factor | 0.0936 |
Industrial-Scale Synthesis Considerations
Chemical Reactions Analysis
Types of Reactions
1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene has several scientific research applications:
Analytical Chemistry: Used as a dye for staining and detecting specific compounds in analytical procedures.
Biology: Employed in biological staining to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the dyeing of textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with various biomolecules, leading to changes in their structure and function. The azo groups can also undergo redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Impact: Hydroxyl vs. Alkylamino: Sudan III (hydroxyl) and CI 27290 (hydroxyl with sulfonate) exhibit higher polarity and water solubility (in CI 27290’s case) due to –OH and –SO₃⁻ groups. In contrast, the methylamino group in the target compound likely increases lipophilicity, making it more suitable for non-aqueous systems (e.g., oils, polymers) . Ethylamino vs. Methylamino: The ethylamino analog (EOJ500) may have slightly lower solubility in polar solvents compared to the methylamino derivative due to increased alkyl chain length .
Sulfonate groups in CI 27290 enhance water solubility, making it suitable for formulations requiring aqueous compatibility .
Stability and Toxicity: Azo compounds with amino groups (e.g., methylamino, ethylamino) may exhibit higher photostability than hydroxylated analogs but could pose greater toxicity risks. For example, aromatic amines are often scrutinized for carcinogenicity, though specific data on the target compound is lacking . Sudan III is restricted in cosmetics (), while alkylamino derivatives like the target compound might face similar regulatory scrutiny if used in consumer products.
Biological Activity
1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene, commonly referred to as a phenylazo compound, is part of a class of organic compounds known for their vibrant colors and biological activities. These compounds have been studied for various applications, including their potential therapeutic effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features an azo linkage (-N=N-) connecting two phenyl groups and a methylamino group attached to a naphthalene structure. The presence of the azo group is critical for its biological activity, as it can influence the compound's interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Azo compounds often exhibit antioxidant properties by scavenging free radicals, which can prevent oxidative stress in cells.
- Enzyme Inhibition : Some studies suggest that phenylazo compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Cellular Signaling Modulation : The compound may interact with various signaling pathways, influencing cellular responses and gene expression.
Anticancer Activity
Research has indicated that phenylazo compounds possess anticancer properties. For instance, studies have shown that derivatives of azo compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Study : A study demonstrated that a related phenylazo compound inhibited the growth of human breast cancer cells in vitro by inducing cell cycle arrest and apoptosis through the p53 signaling pathway .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various pathogens.
- Research Findings : In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Toxicological Profile
Despite its potential benefits, the toxicological profile of this compound raises concerns. Some studies have linked azo compounds to carcinogenic effects due to their metabolic activation into reactive intermediates.
- Toxicity Studies : In animal models, prolonged exposure to high doses resulted in liver damage and increased incidence of tumors .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and purification methods for 1-(4-[phenylazo]phenylazo)-2-methylaminonaphthalene?
- Methodological Answer : Synthesis typically involves diazo coupling reactions under controlled pH and temperature. For example, details azo compound synthesis using dimethylformamide (DMF) as a solvent and phosphorus oxychloride (POCl₃) as a catalyst. Purification may involve recrystallization (e.g., ethanol/water mixtures) or column chromatography. Critical parameters include reaction time (e.g., 90°C for 4 hours) and stoichiometric ratios of aryl amines to naphthol derivatives to minimize side products .
Q. How is spectroscopic characterization (e.g., NMR, IR) employed to confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups such as azo (-N=N-) stretches (~1450–1600 cm⁻¹) and aromatic C-H bends.
- ¹H/¹³C NMR : Resonances for methylamino groups (δ ~2.5–3.5 ppm for CH₃N) and aromatic protons (δ ~6.8–8.5 ppm) are key. highlights the use of deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) to resolve overlapping signals in polyaromatic systems.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What are the stability profiles of this compound under varying environmental conditions (e.g., light, temperature)?
- Methodological Answer : Stability studies should include:
- Photodegradation : UV-Vis spectroscopy to monitor absorbance changes under light exposure (e.g., 500–540 nm, as in kerosene marker applications ).
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Storage Recommendations : suggests inert atmospheres (N₂) and opaque containers to prevent oxidation and photolytic cleavage of azo bonds .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data on electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations model HOMO-LUMO gaps, charge distribution, and absorption spectra. For example, combines XRD-derived crystal structures with DFT to validate experimental UV-Vis λmax values. Discrepancies may arise from solvent effects (e.g., ethanol vs. gas phase), requiring polarizable continuum models (PCM) for alignment .
Q. What analytical challenges arise in assessing purity for regulatory compliance (e.g., cosmetics vs. industrial markers)?
- Methodological Answer :
- Cosmetic Use : EU Regulation (EC) No 1223/2009 () mandates ≤0.2% aniline and ≤3% related azo impurities. High-performance liquid chromatography (HPLC) with UV detection is critical, using C18 columns and gradient elution (e.g., acetonitrile/water).
- Fuel Markers : specifies spectrophotometric quantification at 500–540 nm but may overlook trace impurities. LC-MS or GC-MS is recommended for cross-validation .
Q. How do substituent variations (e.g., methylamino vs. ethylamino groups) affect photophysical and stability properties?
- Methodological Answer : Comparative studies using analogs (e.g., 2-ethylaminonaphthalene derivatives in ) reveal:
- Solvatochromism : Alkylamino groups alter polarity, shifting λmax (e.g., methylamino → 520 nm vs. ethylamino → 535 nm in ethanol).
- Thermal Stability : Bulkier substituents (e.g., ethyl) may sterically hinder degradation but reduce solubility. Accelerated aging tests (e.g., 70°C for 48 hours) quantify these effects .
Research Design and Data Contradictions
Q. What experimental design considerations are critical for reproducibility in synthesizing azo-naphthalene derivatives?
- Methodological Answer :
- pH Control : Diazotization requires acidic conditions (HCl, 0–5°C), while coupling reactions need alkaline buffers (pH 8–10).
- Catalyst Selection : shows POCl₃ improves yields in Vilsmeier-Haack reactions but may require quenching with sodium bicarbonate.
- Scalability : Microfluidic reactors enhance mixing and heat transfer for gram-scale synthesis, reducing side products .
Q. How can researchers address discrepancies in reported CAS numbers or nomenclature (e.g., CI 26100 vs. Solvent Red 23)?
- Methodological Answer : Cross-reference regulatory databases (e.g., ECHA, FDA) and spectral libraries. For example, CAS 85-86-9 corresponds to both CI 26100 () and Solvent Red 23 ( ), indicating identical structures under different registrations. Discrepancies arise from trade names or regional classifications, necessitating IUPAC name verification .
Regulatory and Safety Considerations
Q. What are the implications of EU cosmetic restrictions on research into this compound’s applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
